molecular formula C15H17N3OS2 B6013457 N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide

N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide

Cat. No. B6013457
M. Wt: 319.4 g/mol
InChI Key: YDZOINUQXPMQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as DMTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiosemicarbazones and has been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial effects.

Mechanism of Action

The exact mechanism of action of N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide can prevent the growth and division of cancer cells, leading to their eventual death.
Biochemical and Physiological Effects:
In addition to its antitumor effects, N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to exhibit a range of other biochemical and physiological effects. For example, N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the replication of the hepatitis C virus, making it a potential candidate for the development of antiviral therapies. Additionally, N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to exhibit antimicrobial effects against a range of bacteria and fungi, suggesting that it could be used to develop new antibiotics.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide in laboratory experiments is its potent antitumor activity. This makes it an ideal candidate for studying the mechanisms of cancer cell growth and proliferation. Additionally, N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to exhibit a range of other biological activities, making it a versatile compound that can be used in a variety of research applications.
However, there are also some limitations to using N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide in laboratory experiments. For example, the compound is relatively unstable and can be difficult to synthesize in large quantities. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

Despite these limitations, there are many potential future directions for research on N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One area of interest is the development of new antitumor therapies based on the compound. Additionally, researchers are exploring the potential use of N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide in the treatment of viral infections and the development of new antibiotics. Finally, there is ongoing research into the mechanism of action of N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide, which could lead to a better understanding of its biological effects and potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide involves the reaction of 3,5-dimethylbenzaldehyde with thiosemicarbazide, followed by the addition of 5-methyl-3-thiophenecarboxylic acid hydrazide. The resulting compound is then treated with hydrogen sulfide to yield the final product.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its antitumor activity. Studies have shown that N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide exhibits potent antitumor effects against a range of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(3,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.

properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[(5-methylthiophene-3-carbonyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS2/c1-9-4-10(2)6-13(5-9)16-15(20)18-17-14(19)12-7-11(3)21-8-12/h4-8H,1-3H3,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDZOINUQXPMQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NNC(=O)C2=CSC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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